Product packaging for 5-Hydroxy-1-methylpiperidin-2-one(Cat. No.:CAS No. 33342-01-7)

5-Hydroxy-1-methylpiperidin-2-one

Cat. No.: B2861107
CAS No.: 33342-01-7
M. Wt: 129.159
InChI Key: UCSPSEUVPQTOQD-UHFFFAOYSA-N
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Description

Contextualization within Natural Products Chemistry

5-Hydroxy-1-methylpiperidin-2-one has been identified and isolated from natural sources, most notably from the leaves of Tragia involucrata. researchgate.net This plant has a history of use in traditional medicine, suggesting that its constituent compounds may possess therapeutic properties. scispace.com The isolation of this compound from a plant source places it firmly within the domain of natural products chemistry, a field dedicated to the discovery, isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. Natural products have historically been a rich source of lead compounds for drug discovery. researchgate.net

Significance of Piperidinone Scaffolds in Chemical Biology Research

The piperidinone scaffold, the core structure of this compound, is a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. Piperidine (B6355638) and its derivatives are ubiquitous structural motifs found in numerous natural products and pharmaceuticals. acs.orgnih.gov

Piperidinone-containing compounds have demonstrated a wide array of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and analgesic effects. frontiersin.orgsmolecule.com The versatility of the piperidinone scaffold allows for the synthesis of large libraries of compounds with diverse biological activities. researchgate.net For instance, modifications to the piperidinone ring have led to the development of inhibitors for enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. acgpubs.org The ability to introduce various substituents at different positions on the piperidine ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. acs.org

Overview of Current Academic Research Trajectories for the Chemical Compound

Current research on this compound is exploring several promising avenues, primarily focusing on its biological and pharmacological properties.

Antioxidant and Cytotoxic Activities: Studies have demonstrated that this compound possesses antioxidant properties. researchgate.net It has been shown to scavenge free radicals, which are implicated in a variety of diseases, including cancer. researchgate.netresearchgate.net In vitro studies have also revealed its cytotoxic effects against certain cancer cell lines, such as the A549 lung cancer cell line, with a noted IC₅₀ value. researchgate.net

Biological ActivityFindingReference
Antioxidant (DPPH assay)IC₅₀ value of 49.55 ± 0.75 μg/ml researchgate.net
Antioxidant (ABTS assay)IC₅₀ value of 62.75 ± 1.25 μg/ml researchgate.net
Cytotoxicity (A549 cells)IC₅₀ value of 30.00 ± 0.55 μg/ml researchgate.net

Drug-Binding Properties: Research has also delved into the interaction of this compound with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA). researchgate.nettandfonline.com These studies are crucial for understanding the pharmacokinetics of a compound, as its binding affinity to carrier proteins can influence its distribution and bioavailability in the body. researchgate.net The binding constant (K) and Gibbs free energy change (ΔG) for the interaction with BSA have been determined, indicating a good binding affinity. researchgate.net

Antihistamine and Anti-allergic Effects: Investigations have revealed that this compound exhibits antihistamine activity. researchgate.net In studies using guinea pig models, the compound showed a protective effect against histamine-induced bronchoconstriction and a reduction in the triple response, suggesting its potential as a muscle relaxant, bronchodilator, and anti-allergic agent. researchgate.net These findings have been supported by in silico molecular docking studies against the histamine (B1213489) H1 receptor. researchgate.net

The diverse biological activities of this compound, coupled with the established significance of the piperidinone scaffold, position it as a compound of considerable interest for future research and potential therapeutic applications.

Isolation from Natural Sources

Research has identified this compound as a natural constituent of the plant Tragia involucrata L., a member of the Euphorbiaceae family. nih.govresearchgate.net The isolation process involves a systematic approach of extraction, fractionation, and purification.

The initial step in obtaining this compound from Tragia involucrata L. leaves involves solvent extraction. nih.govresearchgate.net The dried leaves of the plant are typically subjected to extraction using a Soxhlet apparatus with methanol (B129727) as the solvent. nih.govresearchgate.net This method ensures a thorough extraction of a wide range of phytochemicals from the plant material.

Following extraction, the crude methanolic extract undergoes fractionation. researchgate.net A common technique employed is column chromatography. In one instance, a defatted alcoholic extract was fractionated using this method, with solvents of increasing polarity to separate the components based on their affinity for the stationary phase. researchgate.net This process yields multiple fractions containing different compounds. researchgate.net

The fractions obtained from the initial separation are further purified using advanced chromatographic techniques to isolate the target compound. nih.gov Column chromatography is used extensively for the fractionation and purification of the extract. researchgate.netresearchgate.net

Thin Layer Chromatography (TLC) plays a crucial role in monitoring the separation process. nih.govresearchgate.netresearchgate.net It is used to analyze the fractions collected from the column, and fractions showing a single spot with a specific retention factor (Rf) value are combined. For this compound, an Rf value of 0.37 has been reported, indicating the successful isolation of a pure compound. researchgate.net

Advanced Spectroscopic Elucidation Techniques

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra are utilized to map out the carbon-hydrogen framework of this compound. nih.govresearchgate.netresearchgate.net The ¹³C NMR spectrum is often analyzed first to determine the types of carbon atoms present. researchgate.net

Table 1: NMR Spectroscopic Data for this compound

Atom ¹³C NMR (ppm) ¹H NMR (ppm)
N-CH₃ 45.5 2.37 (s, 3H)
C-2 186.1 -
C-3 - -
C-4 - -
C-5 - -
C-6 56.7 3.61 (s, 4H)

Data synthesized from published research findings. ugm.ac.id

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. nih.govresearchgate.net This technique provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular formula as C₆H₁₁NO₂ and a molecular weight of 129.16. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. nih.govresearchgate.netresearchgate.net The IR spectrum of this compound would show characteristic absorption bands corresponding to the hydroxyl (-OH) group, the tertiary amide (N-C=O) group, and C-H bonds within the piperidine ring. The presence of a cyclic amide (lactam) group is specifically indicated by an absorbance band at 267 nm in the UV-visible spectrum. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B2861107 5-Hydroxy-1-methylpiperidin-2-one CAS No. 33342-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-1-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-4-5(8)2-3-6(7)9/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSPSEUVPQTOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33342-01-7
Record name 5-hydroxy-1-methylpiperidin-2-one
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Isolation and Spectroscopic Characterization Methodologies

Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used in the characterization of 5-Hydroxy-1-methylpiperidin-2-one. This method provides information about the electronic transitions within the molecule and is particularly useful for studying the interactions of the compound with other substances, such as biological macromolecules.

Detailed research findings indicate that this compound, isolated from the leaves of Tragia involucrata, has been characterized using UV-Vis spectroscopy among other spectral methods. researchgate.netresearchgate.net Studies investigating the binding mechanism of this compound with serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), have utilized UV-Vis absorption spectroscopy to monitor the formation of a ground-state complex. researchgate.nettandfonline.com

When this compound binds to a protein like HSA, changes in the UV-Vis absorption spectrum of the protein are often observed. researchgate.nettandfonline.com These spectral changes, though sometimes subtle, can indicate alterations in the protein's conformation upon binding of the ligand. For instance, studies on the interaction between various ligands and HSA have shown that the formation of a complex can perturb the microenvironment of the protein's aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine), leading to a shift in the absorption bands. tandfonline.com

In the specific case of studying the interaction of this compound with BSA, fluorescence quenching was observed when increasing concentrations of the compound were reacted with a fixed concentration of the protein. researchgate.net While primarily a fluorescence technique, these experiments are fundamentally linked to the absorption properties of the molecules and are often supported by UV-Vis absorption measurements to confirm complex formation. The UV-Vis data, in conjunction with fluorescence spectroscopy, helps in elucidating the binding mechanism, such as static or dynamic quenching. researchgate.net

The following table summarizes the typical application of UV-Vis spectroscopy in the study of this compound and its interactions.

Parameter StudiedObservationSignificanceReference
Complex Formation Changes in the absorption spectrum of serum albumin upon addition of this compound.Indicates interaction and formation of a ground-state complex between the compound and the protein. researchgate.nettandfonline.com
Binding Mechanism Used alongside fluorescence quenching data to understand the nature of the molecular interaction.Helps to confirm that static quenching is occurring due to complex formation, rather than dynamic collisional quenching. researchgate.net
Structural Changes Alterations in the protein's secondary structure are inferred from spectral shifts.Provides insight into the conformational changes in the protein as a result of binding the compound. researchgate.nettandfonline.com

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis of 5-Hydroxy-1-methylpiperidin-2-one Scaffolds

The construction of the 5-hydroxypiperidin-2-one (B102186) core can be achieved through various synthetic routes, often involving cyclization or the modification of existing ring systems. A key strategy involves the stereoselective addition of a nucleophile to a keto-lactam precursor.

One notable approach is the highly trans-stereoselective addition of an organometallic reagent, such as a Grignard reagent, to a 5-keto-piperidin-2-one. For instance, the treatment of a keto-lactam with methylmagnesium iodide results in the formation of the corresponding tertiary alcohol, yielding the 5-hydroxy-5-methyl-piperidin-2-one structure as a single diastereomer. beilstein-journals.org This method provides excellent control over the stereochemistry at the newly formed chiral center.

Another critical step in many synthetic sequences is the management of protecting groups on the nitrogen atom of the lactam. The N-benzyl or N-substituted benzyl (B1604629) groups are commonly used. The removal of such groups, for example, the N-(4-methoxybenzyl) group, can be accomplished through oxidative deprotection using reagents like ammonium (B1175870) cerium nitrate. beilstein-journals.org This unmasks the secondary amine, which can then be methylated to yield the final N-methylated product, or the methylation can be part of an earlier step in the synthesis.

Table 1: Selected Synthetic Reactions for 5-Hydroxypiperidin-2-one Scaffolds

Reaction Type Precursor Reagents & Conditions Product Key Findings Reference
Nucleophilic Addition (R)-3-(tert-butyldimethylsilyloxy)glutarimide derivative 1. 3-butenylmagnesium bromide, CH₂Cl₂, -20°C2. O-desilylation & Dess-Martin oxidation3. CH₃MgI, CH₂Cl₂, 0°C to RT (5S,6S)-6-(But-3-enyl)-5-hydroxy-5-methylpiperidin-2-one derivative A highly trans-stereoselective addition of the Grignard reagent to the keto-lactam intermediate was achieved. beilstein-journals.org beilstein-journals.org

Derivatization and Analogue Synthesis Strategies

The this compound core is a versatile template for generating libraries of analogues through derivatization. The hydroxyl group and the lactam functionality are primary sites for chemical modification.

Strategies for derivatization include:

Modification of the Hydroxyl Group: The hydroxyl group at the C5 position can be readily converted into other functional groups. For example, it can be alkylated to form ethers or acylated to form esters, allowing for the exploration of structure-activity relationships. A general strategy for creating ether analogues involves reacting the hydroxyl group with a suitable alkyl halide in the presence of a base like potassium carbonate. google.com

N-Substitution Analogues: While the target compound is N-methylated, related synthetic strategies often involve preparing analogues with different substituents on the nitrogen atom. This is typically achieved by alkylating or acylating a precursor secondary amine (N-H). For example, N-phenethyl analogues can be prepared by treating the N-H piperidine (B6355638) with a phenethyl bromide derivative. mdpi.com

Condensation Reactions: The carbon alpha to the carbonyl group can be a site for condensation reactions, particularly in related piperid-4-one systems, to generate more complex structures. The Claisen-Schmidt condensation, for instance, is used to react piperidone derivatives with aldehydes in the presence of a base to form α,β-unsaturated ketone products. ugm.ac.id

Table 2: Examples of Derivatization and Analogue Synthesis Strategies

Strategy Starting Scaffold Reaction Type Reagents Resulting Analogue Type Reference
O-Alkylation Rohitukine (contains a 3-hydroxy-1-methylpiperidin-4-yl moiety) Williamson Ether Synthesis Substituted benzyl halide, K₂CO₃ Ether analogues google.com
N-Alkylation (−)-Normetazocine Nucleophilic Substitution Phenethyl bromide derivatives, NaHCO₃, DMF, 100°C N-substituted analogues mdpi.com
Amide Coupling (−)-Normetazocine Amidation 2-(1-methylpiperidin-4-yl)acetic acid, HATU, DIPEA Amide-linked derivatives mdpi.com

Investigation of Reaction Mechanisms and Pathways Involving the Piperidinone Moiety

The piperidinone ring is a lactam (a cyclic amide) and its reactivity is governed by the functional groups it contains. The carbonyl group is electrophilic and susceptible to nucleophilic attack, a fundamental reaction mechanism in its chemistry. The addition of Grignard reagents to a keto-lactam precursor, as described in the synthesis section, is a prime example of a nucleophilic addition mechanism at a carbonyl carbon. beilstein-journals.org

The formation of the piperidine ring itself can proceed through various mechanistic pathways. Modern synthetic methods have provided access to these heterocyclic systems through innovative, catalyst-driven reactions. mdpi.com

[5+1] Annulation: This method involves the iridium(III)-catalyzed reaction of a linear amino-alcohol. The proposed mechanism includes a sequence of hydroxyl oxidation, intermolecular amination to form a hydroxyamine intermediate, and subsequent intramolecular amination and imine reduction via hydrogen transfer from the catalyst. mdpi.com

Radical-Mediated Cyclization: Intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes. This radical-mediated process is effective for creating piperidine rings, though it can sometimes compete with a 1,5-hydrogen transfer pathway that leads to a linear alkene by-product. mdpi.com

Intramolecular aza-Michael Reactions: The cyclization of N-tethered alkenes containing an electron-withdrawing group can be catalyzed by organocatalysts. This conjugate addition reaction provides an efficient route to substituted piperidines. mdpi.com

These mechanisms, while not all demonstrated on this compound itself, represent the fundamental reaction pathways that govern the synthesis and transformation of the piperidinone moiety, highlighting the interplay of catalysis, stereocontrol, and reaction conditions in modern organic chemistry. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govbiorxiv.org Studies utilizing this method have been instrumental in understanding how 5-HMP interacts with proteins at a molecular level.

Docking investigations have been performed to confirm the binding location of 5-HMP on both Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA). tandfonline.comresearchgate.netresearchgate.net For instance, molecular docking using AutoDock tools has been employed to identify the precise binding sites and the nature of the interactions. nih.govbiorxiv.orgresearchgate.net These simulations corroborate experimental findings by providing a visual and energetic model of the ligand-protein complex. researchgate.net In addition to serum albumins, the antihistamine properties of 5-HMP were confirmed through in-silico molecular docking against the histamine (B1213489) H1 receptor. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein interaction over time, assessing the stability of the complex. nih.govbiorxiv.org For the 5-HMP and Human Serum Albumin (HSA) complex, MD simulations were conducted to analyze the stability of the docked conformation. nih.govtandfonline.complos.org These simulations, often run for durations such as 10 nanoseconds using software like GROMACS, have shown that the HSA-5-HMP complex remains stable, with no major changes from the initial docked position. nih.govbiorxiv.orgplos.orgacs.org The stability of the complex is a key indicator of a favorable binding interaction. acs.org

Binding Mechanism with Biological Macromolecules

The interaction of 5-HMP with serum albumins is a key area of research, as these proteins are the primary carriers for many molecules in the bloodstream. tandfonline.comresearchgate.net Understanding this binding is crucial for pharmacology.

Human Serum Albumin (HSA) is the most abundant protein in human blood plasma and plays a critical role in transporting various endogenous and exogenous substances. tandfonline.com The binding of 5-HMP to HSA has been characterized by a static quenching mechanism, indicating the formation of a stable ground-state complex (HSA-5-HMP). tandfonline.com

Spectroscopic studies revealed that this interaction leads to significant conformational changes in the secondary structure of HSA. tandfonline.com Specifically, upon binding with 5-HMP, the α-helical content of HSA decreases from approximately 56% to 29%, while the β-sheet and random coil content increases. tandfonline.com This suggests a partial unfolding of the protein's structure to accommodate the ligand. tandfonline.com

Binding Parameters of 5-Hydroxy-1-methylpiperidin-2-one with Human Serum Albumin (HSA)
ParameterValueReference
Binding Constant (K)3.5 ± 0.6 × 10⁴ M⁻¹ tandfonline.com
Binding Energy (ΔG)-5.70 kcal/mol tandfonline.com
Binding MechanismStatic Quenching tandfonline.com

Bovine Serum Albumin (BSA) is often used as a model protein in drug-binding studies due to its structural similarity to HSA and its ready availability. researchgate.net The interaction between 5-HMP and BSA has also been investigated to understand its drug-binding properties. researchgate.netresearchgate.net

Similar to its interaction with HSA, 5-HMP causes fluorescence quenching in BSA, indicating a binding event. researchgate.netresearchgate.net Spectral studies and molecular docking have been employed to characterize this interaction, confirming that 5-HMP has good drug-binding properties on BSA. researchgate.netresearchgate.net A higher affinity for a carrier protein like BSA can suggest enhanced bioavailability. researchgate.net

Binding Parameters of this compound with Bovine Serum Albumin (BSA)
ParameterValueReference
Binding Constant (K)2.8 ± 1.4 × 10⁴ M⁻¹ researchgate.netresearchgate.net
Binding Free Energy (ΔG)-6.06 kcal/mol researchgate.netresearchgate.net
Binding MechanismFluorescence Quenching researchgate.netresearchgate.net

Molecular docking and displacement studies have been crucial in identifying the specific binding locations of 5-HMP on serum albumins. researchgate.netacs.org For HSA, the principal binding regions are known as Sudlow site I (sub-domain IIA) and Sudlow site II (sub-domain IIIA). tandfonline.com The presence of key amino acid residues like Tryptophan (Trp 214), Lysine (Lys 199), and Tyrosine (Tyr 411) defines these binding pockets. tandfonline.com The binding of ligands in these sites is typically governed by a combination of forces. While not explicitly detailed for 5-HMP in the provided abstracts, interactions for similar compounds with HSA involve hydrophobic interactions and hydrogen bonding. researchgate.netacs.org The computational results for 5-HMP strongly suggest that its binding within these sites is specific and stable, which is characteristic of such interactions. acs.org

Thermodynamic Parameters of Binding

The spontaneity and strength of the interaction between this compound (5-HMP) and transport proteins like Bovine Serum Albumin (BSA) have been quantified through thermodynamic parameters. Fluorescence quenching studies are instrumental in determining these values. When increasing concentrations of 5-HMP are introduced to a fixed concentration of BSA, a quenching of the protein's intrinsic fluorescence is observed. researchgate.netresearchgate.net This phenomenon indicates a binding interaction and allows for the calculation of the binding constant (K) and the Gibbs free energy change (ΔG).

For the interaction between 5-HMP and BSA, the binding constant was determined to be 2.8 ± 1.4 × 10⁴ M⁻¹. researchgate.netresearchgate.net The corresponding binding free energy (ΔG) was calculated as -6.06 kcal/mol. researchgate.netresearchgate.net The negative value for ΔG signifies that the binding process is spontaneous. These values suggest a stable complex formation between the compound and the protein, driven by favorable intermolecular forces. researchgate.netacs.org

ParameterValueInteracting Protein
Binding Constant (K)2.8 ± 1.4 × 10⁴ M⁻¹Bovine Serum Albumin (BSA)
Binding Free Energy (ΔG)-6.06 kcal/molBovine Serum Albumin (BSA)

Conformational Dynamics of Interacting Biomolecules

The binding of a small molecule like 5-HMP to a protein can induce significant changes in the protein's three-dimensional structure. These conformational dynamics are crucial for understanding the biological implications of the interaction.

Analysis of Protein Secondary Structure Changes (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique used to assess changes in the secondary structure of a protein upon ligand binding. nih.gov The α-helical and β-sheet content of a protein gives rise to a characteristic CD spectrum. Alterations in this spectrum upon the addition of a ligand indicate that the ligand has perturbed the protein's native conformation. acs.orgnih.gov

In studies involving compounds similar to 5-HMP binding to serum albumins, CD analysis has revealed a decrease in the α-helical content of the protein, accompanied by an increase in β-sheets and random coils. acs.orgtandfonline.comtandfonline.com This suggests a partial unfolding or structural perturbation of the protein as the ligand-protein complex is formed. acs.orgtandfonline.com Such changes in the secondary structure can affect the protein's stability and function.

Fluorescence Quenching Mechanisms in Protein Interactions (e.g., Static Quenching)

Fluorescence quenching experiments provide valuable information about the binding mechanism between a ligand and a protein. The intrinsic fluorescence of proteins like BSA is primarily due to tryptophan and tyrosine residues. When a ligand binds near these residues, it can cause a decrease, or "quenching," of the fluorescence intensity. researchgate.net

The interaction between this compound and BSA results in fluorescence quenching, which was analyzed using the Stern-Volmer plot. researchgate.netresearchgate.net The analysis indicated that the quenching process occurs through a static mechanism. researchgate.nettandfonline.com Static quenching arises from the formation of a non-fluorescent ground-state complex between the fluorophore (the protein) and the quencher (the ligand). researchgate.nettandfonline.com This confirms that a stable 5-HMP-BSA complex is formed, rather than the quenching being a result of random collisional encounters (dynamic quenching). researchgate.nettandfonline.com

Investigation of Biological Activities Through in Vitro and in Silico Models

Antihistaminic Activity Mechanisms

Studies suggest that 5-Hydroxy-1-methylpiperidin-2-one possesses significant antihistamine activity, which contributes to its muscle relaxant and bronchodilating effects, beneficial for managing allergic reactions. mdpi.com The compound has been evaluated for its interaction with histamine (B1213489) receptors and its physiological effects on smooth muscle tissue.

Computational studies have been conducted to understand the interaction between this compound and the histamine H1 receptor. researchgate.netresearchgate.net Molecular docking analyses confirmed an inhibitory effect on the histamine H1 receptor. researchgate.netresearchgate.net These in silico findings were compared with known antihistamines, chlorpheniramine (B86927) maleate (B1232345) and mepyramine, to benchmark its potential efficacy. researchgate.netresearchgate.net The docking results, which assess the binding affinity and interaction between a ligand and a receptor, indicated that this compound has a strong potential as an antihistamine agent. amazonaws.com

The antihistaminic properties of this compound have been demonstrated in vitro using histamine-induced guinea pig models. researchgate.netresearchgate.net The compound was shown to be a potent muscle relaxant and bronchodilator. researchgate.netdeepdyve.com In studies on histamine-induced bronchoconstriction in guinea pigs, the compound provided a 55.54±2.78% protection at a dose of 12.5 mg/kg. researchgate.netresearchgate.net This indicates a significant ability to counteract the constrictive effect of histamine on airway smooth muscles. researchgate.net Its effects on histamine-induced muscle contraction in the guinea pig ileum further support its muscle relaxant capabilities. researchgate.netnih.gov

The anti-allergic potential of this compound has been investigated through its effects on histamine-mediated allergic responses. researchgate.net In the histamine-induced triple response test in guinea pigs, which mimics the wheal and flare reaction of an allergic skin response, the compound showed a 49.05±2.45% protection. researchgate.netresearchgate.net This demonstrates its capacity to inhibit allergic reactions on the skin. researchgate.net The combined muscle relaxant, bronchodilator, and anti-allergic effects suggest its potential as an anti-asthmatic agent. researchgate.netresearchgate.net

Table 1: In Vitro Antihistaminic and Anti-Allergic Activity of this compound

Activity Assessed Model Dose Result (% Protection)
Bronchodilatory EffectHistamine-Induced Bronchoconstriction (Guinea Pig)12.5 mg/kg55.54 ± 2.78%
Anti-Allergic EffectHistamine-Induced Triple Response (Guinea Pig)12.5 mg/kg49.05 ± 2.45%

Data sourced from studies on histamine-induced effects in guinea pigs. researchgate.netresearchgate.net

Antioxidant Activity Evaluation

In addition to its antihistaminic properties, this compound has been evaluated for its capacity to act as an antioxidant.

The antioxidant activity of this compound (5-HMP) has been quantified using in vitro free radical scavenging assays. researchgate.netresearchgate.net In the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, 5-HMP showed an IC₅₀ value of 62.75 ± 1.25 μg/ml. researchgate.netresearchgate.net The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the free radicals. For comparison, the standard antioxidant L-ascorbic acid had an IC₅₀ of 13.20 ± 1.25 μg/ml in the same assay. researchgate.netresearchgate.net In the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, 5-HMP had an IC₅₀ value of 49.55 ± 0.75 μg/ml. researchgate.netresearchgate.net These results demonstrate that 5-HMP possesses considerable antioxidant activity. researchgate.net

Table 2: In Vitro Radical Scavenging Activity of this compound (5-HMP)

Compound ABTS Assay IC₅₀ (μg/ml) DPPH Assay IC₅₀ (μg/ml)
This compound62.75 ± 1.2549.55 ± 0.75
L-Ascorbic Acid (Standard)13.20 ± 1.2513.20 ± 1.25

IC₅₀ values represent the concentration required to scavenge 50% of the free radicals. researchgate.netresearchgate.net

The mechanism by which this compound exerts its antioxidant effect is believed to involve the donation of hydrogen atoms. researchgate.net By donating a hydrogen atom, it can convert unstable free radicals into more stable molecular structures. researchgate.net This action effectively terminates the chain reaction of oxidation that can lead to cellular damage. researchgate.net

Anticancer Activity Studies

Recent scientific investigations have explored the potential of this compound as an anticancer agent. These studies have primarily focused on its effects on lung cancer, a leading cause of cancer-related mortality worldwide. The following subsections detail the findings from in vitro studies utilizing human lung carcinoma A549 cells.

The cytotoxic effect of this compound, also referred to as 5-HMP, was evaluated against the human lung cancer cell line A549 using an MTT assay. researchgate.net This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for assessing cell viability and proliferation. The results of the study demonstrated that this compound exhibits a dose-dependent cytotoxic effect on A549 cells. researchgate.net

The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined to be 30.00 ± 0.55 µg/ml. researchgate.net This finding indicates that this compound possesses significant cytotoxic activity against this particular lung cancer cell line.

Cytotoxicity of this compound on A549 Lung Cancer Cells
CompoundCell LineAssayIC50 Value (µg/ml)Reference
This compoundA549MTT Assay30.00 ± 0.55 researchgate.net

To elucidate the mechanism underlying its cytotoxic effects, the impact of this compound on the cell cycle of A549 cells was investigated. researchgate.net The cell cycle is a series of events that take place in a cell as it grows and divides. Dysregulation of the cell cycle is a hallmark of cancer, and many anticancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints.

Flow cytometry analysis was employed to determine the cell cycle distribution of A549 cells following treatment with this compound at a concentration of 30 µg/ml for 24 hours. researchgate.net The results revealed that the compound induced a dose-dependent arrest of the cell cycle at the S and G2/M phases. researchgate.netresearchgate.net The S phase is the period of DNA synthesis, while the G2/M phase represents the gap between DNA synthesis and mitosis, and mitosis itself.

This perturbation of the cell cycle suggests that this compound may interfere with DNA replication and the subsequent mitotic processes in A549 lung cancer cells. researchgate.net By halting the cell cycle at these critical checkpoints, the compound effectively inhibits the proliferation of the cancer cells.

Effect of this compound on A549 Cell Cycle
CompoundCell LineTreatment ConcentrationObserved EffectReference
This compoundA54930 µg/mlArrest at S and G2/M phases researchgate.netresearchgate.net

Future Directions and Research Perspectives

The scientific journey into the properties and potential of 5-Hydroxy-1-methylpiperidin-2-one is ongoing. While initial studies have provided a foundational understanding of its synthesis and biological interactions, several key areas warrant deeper investigation to fully unlock its potential. Future research is poised to explore its structural nuances, refine its synthesis, elucidate its complex biological roles, and map its structure-activity landscape.

Q & A

Q. What in vitro assays are used to evaluate the antioxidant activity of 5-HMP, and what are their methodological considerations?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are standard methods. Key steps include:

  • Preparing fresh radical solutions (e.g., 0.1 mM DPPH in methanol).
  • Mixing 5-HMP at varying concentrations (e.g., 10–100 μg/mL) with radicals and incubating in darkness (30–60 minutes).
  • Measuring absorbance at 517 nm (DPPH) or 734 nm (ABTS) to calculate % inhibition.
  • IC50 determination via nonlinear regression, comparing results to ascorbic acid as a positive control.
  • Critical controls : Blank (solvent + radical) and baseline (sample without radical).
  • Data interpretation : Lower IC50 indicates higher antioxidant potency. For 5-HMP, reported IC50 values are 49.55 ± 0.75 μg/mL (DPPH) and 62.75 ± 1.25 μg/mL (ABTS) .

Table 1 : IC50 values for antioxidant activity of 5-HMP and reference compounds

CompoundDPPH IC50 (μg/mL)ABTS IC50 (μg/mL)
5-HMP49.55 ± 0.7562.75 ± 1.25
L-Ascorbic Acid13.20 ± 1.2513.20 ± 1.25

Q. How is the cytotoxic effect of 5-HMP on A549 lung cancer cells quantified, and what statistical models are recommended for IC50 determination?

The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is used:

  • Cells are treated with 5-HMP (e.g., 6–85 μg/mL) for 48 hours.
  • MTT solution is added, and formazan crystals are dissolved in DMSO.
  • Absorbance is measured at 570 nm to calculate % cell inhibition.
  • IC50 determination : Nonlinear regression models (e.g., GraphPad Prism) fit dose-response curves. For 5-HMP, IC50 on A549 cells is 30.00 ± 0.55 μg/mL .
  • Validation : Triplicate experiments and normalization to untreated controls.

Q. What spectroscopic techniques are employed to study 5-HMP's binding with bovine serum albumin (BSA)?

  • Fluorescence quenching : Measures BSA’s intrinsic fluorescence (λex = 280 nm, λem = 350 nm) as 5-HMP concentrations increase. Stern-Volmer plots determine quenching constants (Ksv).
  • UV-Vis spectroscopy : Detects hyperchromic shifts (e.g., 274 nm peak) to confirm complex formation.
  • Synchronous fluorescence : Δλ = 15 nm (tyrosine residues) and Δλ = 60 nm (tryptophan residues) reveal microenvironment changes.
  • Molecular docking : Autodock tools predict binding sites (e.g., BSA’s IIA subdomain, Trp-212) with energy scores (e.g., −4.7 kJ/mol) .

Advanced Research Questions

Q. How does 5-HMP induce cell cycle arrest in the S and G2/M phases, and what experimental techniques are critical for validating phase-specific arrest?

  • Flow cytometry : A549 cells are stained with propidium iodide post-treatment. DNA content analysis quantifies cell distribution across phases.
  • Key findings : 5-HMP increases S phase (DNA synthesis) and G2/M (mitosis) populations by disrupting cyclin-dependent kinases (e.g., CDK1/cyclin B1).
  • Validation : Western blotting for phase-specific markers (e.g., p21 for G2/M arrest) and comparison to positive controls (e.g., taxol) .

Q. What contradictions exist in the binding constants of 5-HMP with BSA compared to other alkaloids, and how can these discrepancies be methodologically reconciled?

  • Reported Kbinding values :
  • 5-HMP: 2.8 ± 1.4 × 10<sup>4</sup> M<sup>−1</sup>
  • Resveratrol: 2.52 ± 0.5 × 10<sup>4</sup> M<sup>−1</sup>
  • Genistein: 1.26 ± 0.3 × 10<sup>4</sup> M<sup>−1</sup>
    • Sources of variability : Temperature (studies at 25°C vs. 37°C), ionic strength, and BSA conformation (fat-free vs. native).
    • Resolution : Standardize buffer conditions (pH 7.4, 1 mM phosphate) and use isothermal titration calorimetry (ITC) for direct ΔH/ΔS measurements .

Q. What methodological approaches validate the binding site of 5-HMP on BSA?

  • Displacement assays : Competitive binding with site-specific probes:
  • Site I : Phenylbutazone (warfare agent analog).
  • Site II : Ibuprofen (NSAID).
  • Site IB : Lidocaine (anesthetic).
    • Results : 5-HMP’s fluorescence quenching is most affected by ibuprofen (Site II), confirming IIA subdomain binding.
    • Molecular dynamics (MD) simulations : 100-ns trajectories assess binding stability and hydrogen bonding (e.g., Trp-212 interaction) .

Key Research Gaps

  • In vivo validation : Preclinical studies on pharmacokinetics and toxicity are absent .
  • Structural dynamics : Synchrotron radiation or cryo-EM could resolve 5-HMP-BSA conformational changes at atomic resolution.

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